molecular formula C9H9N5O2 B8560543 9-(4-Hydroxy-2-butyn)guanine CAS No. 99776-30-4

9-(4-Hydroxy-2-butyn)guanine

Cat. No. B8560543
CAS RN: 99776-30-4
M. Wt: 219.20 g/mol
InChI Key: HFKSYQGBGPXZSI-UHFFFAOYSA-N
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Patent
US04798833

Procedure details

A solution of 4-(2-amino-6-chloropurin-9-yl)-2-butyn-1-ol (140 mg, 0.59 mmol) in 2 ml of 50% aqueous formic acid was kept at 80° for 6 h and then evaporated to dryness in vacuum. The residue was dissolved in 2 ml of water--conc. aqueous ammonia 1+1 and the solution kept at 80° for 1 h and then evaporated in vacuum to dryness. Recrystallization from water afforded 90 mg (70%) of 9-(4-hydroxy-2-butynyl)guanine.
Name
4-(2-amino-6-chloropurin-9-yl)-2-butyn-1-ol
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][C:12]#[C:13][CH2:14][OH:15])=[C:4](Cl)[N:3]=1.C(O)=[O:18]>>[OH:15][CH2:14][C:13]#[C:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:18])[NH:3][C:2]([NH2:1])=[N:10][C:9]1=2

Inputs

Step One
Name
4-(2-amino-6-chloropurin-9-yl)-2-butyn-1-ol
Quantity
140 mg
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CC#CCO)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC#CCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.